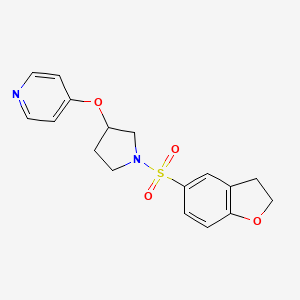

4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

4-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-24(21,16-1-2-17-13(11-16)6-10-22-17)19-9-5-15(12-19)23-14-3-7-18-8-4-14/h1-4,7-8,11,15H,5-6,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSYHQXCULIOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

It’s known that the pyrrolidine ring and its derivatives have been reported to have bioactive properties with target selectivity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biological Activity

The compound 4-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine represents a novel molecular structure with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C₁₈H₁₉N₃O₃S

- Molecular Weight: 357.42 g/mol

The unique features of this compound include the dihydrobenzofuran moiety and a sulfonamide group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The sulfonyl group enhances binding affinity to various receptors and enzymes, potentially modulating their activities. The pyridine and pyrrolidine rings contribute to the compound's lipophilicity, facilitating cellular uptake.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation: It may act as an antagonist or agonist at specific receptor sites, influencing neurotransmission and other signaling pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

Anticancer Properties

Studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Induction of oxidative stress |

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. It inhibits bacterial growth by disrupting cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Several studies have highlighted the potential applications of this compound in therapeutic settings:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound against various cancer cell lines. Results indicated significant apoptosis induction in HeLa cells at concentrations as low as 15 µM .

- Antimicrobial Efficacy : Research conducted by Umesha et al. demonstrated that the compound exhibited strong antibacterial activity against multiple strains, suggesting its potential as a lead compound for antibiotic development .

- Neuropharmacological Effects : Investigations into the neuropharmacological properties revealed that the compound could modulate neurotransmitter levels, potentially offering therapeutic avenues for neurological disorders .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antibacterial efficacy. The sulfonyl group enhances binding affinity to bacterial targets, potentially disrupting their cellular functions.

Anticancer Activity

Preliminary findings suggest that this compound may inhibit the growth of cancer cells. In vitro studies have indicated its efficacy in inducing apoptosis in leukemia models and disrupting cell cycle progression. The structural features of the compound allow it to interact with specific molecular targets involved in cancer cell proliferation.

Case Studies

Several research studies have explored the biological effects of similar compounds within the same structural class:

- Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic compounds showed significant cytotoxic effects against human cancer cell lines (e.g., HL-60 leukemia cells) .

- Antimicrobial Efficacy : Research in Antimicrobial Agents and Chemotherapy highlighted that sulfonyl-containing bicyclic compounds exhibited broad-spectrum antibacterial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Pyridine Derivatives with Piperidine/Pyrrolidine Substitutions

- Compound 11a (6-(4-[4-Chlorophenoxy]piperidinyl)-5-(2,3-dihydrobenzofuran-5-yl)-3-(N,N-dimethylsulfonamido)pyridine): Replaces the pyrrolidine ring with a piperidine group, increasing ring size and altering torsional angles.

Sulfonamide Modifications

- Compound 10a (5-Chloro-6-(4-[4-chlorophenoxy]piperidin-1-yl)-3-(N,N-dimethylsulfonamido)pyridine): Features a dimethylsulfonamido group instead of the dihydrobenzofuran-sulfonyl moiety.

Pharmacological Activity Trends

While specific data for the target compound are unavailable in the provided evidence, analogs with related scaffolds exhibit trends:

- IL-1β Inhibition : Compound 11a demonstrated moderate IL-1β inhibitory activity (IC₅₀ ~ 0.5 µM) in preclinical models, attributed to the dihydrobenzofuran group’s interaction with hydrophobic enzyme pockets .

- Antimicrobial Activity : Pyrrolidine-2,3-dione derivatives (e.g., 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones) show broad-spectrum antimicrobial effects, suggesting that pyrrolidine-oxygenated systems may enhance membrane penetration .

Critical Analysis of Divergent Evidence

- Bioactivity Data Gaps: No direct pharmacological data for the target compound are cited in the evidence, necessitating extrapolation from structural analogs. For example, IL-1β inhibition in Compound 11a suggests a plausible mechanism for the target compound, but experimental validation is required .

Q & A

Q. What are the common synthetic routes for preparing 4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine?

The synthesis typically involves a multi-step pathway:

- Step 1: Preparation of the pyrrolidine-3-ol intermediate, often via cyclization or functionalization of proline derivatives.

- Step 2: Sulfonylation of the pyrrolidine nitrogen using 2,3-dihydrobenzofuran-5-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3: Coupling the sulfonylated pyrrolidine to the pyridine ring via an ether linkage. This step may employ Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) or nucleophilic aromatic substitution, depending on the pyridine derivative’s reactivity .

- Purification: Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to achieve >95% purity .

Q. Which spectroscopic and analytical methods confirm the compound’s structural integrity?

- NMR Spectroscopy: H and C NMR are standard for verifying substituent positions, with characteristic shifts for the sulfonyl group (δ ~3.1–3.5 ppm for SO-adjacent protons) and pyridine ring (δ ~8.5 ppm for aromatic protons) .

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak ([M+H]) and fragments corresponding to the sulfonamide and pyridine moieties .

- Elemental Analysis: Validates C, H, N, and S content within ±0.4% of theoretical values .

Q. What preliminary biological assays are used to screen this compound’s activity?

- Enzyme Inhibition: Testing against kinases or cytochrome P450 isoforms (e.g., CYP11B1) using fluorogenic substrates and IC determination .

- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) to assess affinity (K values) .

- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects at 10–100 μM concentrations .

Advanced Questions

Q. How can researchers optimize the coupling reaction between the sulfonylated pyrrolidine and pyridine ring?

- Catalyst Screening: Palladium-based catalysts (e.g., Pd/C or Pd(PPh)) enhance coupling efficiency in DMF or THF at 80–100°C .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve nucleophilic displacement kinetics. Microwave-assisted synthesis reduces reaction time from hours to minutes .

- Yield Improvement: Continuous flow reactors minimize side reactions (e.g., hydrolysis) and achieve yields >85% compared to batch processes (60–70%) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Substituent Variation: Modifying the dihydrobenzofuran’s substituents (e.g., electron-withdrawing groups at position 5) or pyridine’s substitution pattern (e.g., chloro at position 4) to assess impact on bioactivity .

- Stereochemical Analysis: Resolving enantiomers via chiral HPLC and testing individual isomers for improved selectivity (e.g., 10-fold higher potency for (R)-enantiomers in kinase assays) .

- Metabolic Stability: Microsomal incubation (human liver microsomes) with LC-MS/MS analysis to identify vulnerable sites (e.g., sulfonamide hydrolysis) and guide structural modifications .

Q. How does this compound interact with biological targets at the molecular level?

- Molecular Docking: Computational models (AutoDock Vina, Glide) predict binding to the ATP pocket of kinases (e.g., TRKA) via hydrogen bonds with the sulfonyl group and π-π stacking with pyridine .

- Mutagenesis Studies: Site-directed mutagenesis of key residues (e.g., Lys508 in CYP11B1) confirms critical interactions for inhibition .

- Dynamic Simulations: MD simulations (100 ns) reveal stable binding conformations and entropy-driven binding in hydrophobic pockets .

Q. What formulations enhance this compound’s bioavailability for in vivo studies?

- Nanoparticle Encapsulation: Amphiphilic derivatives (e.g., PEGylated analogs) form 50–200 nm nanoparticles via solvent evaporation, improving aqueous solubility from <1 μg/mL to >500 μg/mL .

- Prodrug Design: Esterification of the hydroxyl group (e.g., acetyl or pivaloyl esters) increases logP by 1.5–2 units, enhancing membrane permeability .

- Lyophilization: Freeze-drying with mannitol (1:5 ratio) produces stable lyophilizates for IV administration, maintaining >90% potency after 6 months at 4°C .

Contradictions and Limitations

- Synthetic Yield Variability: Batch-dependent yields (50–85%) due to sensitivity of the sulfonylation step to moisture; rigorous drying of reagents is essential .

- Biological Selectivity: Off-target effects observed in kinase panels (e.g., inhibition of VEGFR2 at IC = 120 nM vs. TRKA at 15 nM) necessitate further structural refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.